molecular formula C6H16ClN B7752143 Diisopropylamine, hydrochloride CAS No. 22675-80-5

Diisopropylamine, hydrochloride

Cat. No.: B7752143
CAS No.: 22675-80-5
M. Wt: 137.65 g/mol
InChI Key: BMVGRQFYWXVLDD-UHFFFAOYSA-N
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Description

Diisopropylamine, hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO₂. It is a derivative of diisopropylamine, which is a secondary amine. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropylamine, hydrochloride can be synthesized through the reaction of diisopropylamine with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diisopropylamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

Diisopropylamine, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Diisopropylamine, hydrochloride exerts its effects through various mechanisms depending on its application:

    As a Base: It acts as a strong base in organic synthesis, facilitating deprotonation reactions.

    As a Nucleophile: It participates in nucleophilic substitution reactions due to its electron-rich nitrogen atom.

    Buffering Agent: It helps maintain pH in biochemical assays by neutralizing acids and bases.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A smaller secondary amine with similar nucleophilic properties.

    Diethylamine: Another secondary amine with slightly different steric properties.

    Triisopropylamine: A bulkier amine with reduced nucleophilicity.

Uniqueness

Diisopropylamine, hydrochloride is unique due to its balance of steric hindrance and nucleophilicity, making it a selective reagent in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

Diisopropylamine hydrochloride (DIPA·HCl) is a compound with various biological activities and applications, particularly in pharmacology and toxicology. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₆H₁₄ClN
  • Molecular Weight : 135.64 g/mol
  • CAS Number : 819-79-4

Diisopropylamine is a secondary amine that serves as a nucleophile in organic synthesis. Its bulky structure allows for selective reactions compared to other amines, making it valuable in various chemical processes.

Biological Activity Overview

Diisopropylamine hydrochloride exhibits several biological activities, primarily related to its effects on the cardiovascular and respiratory systems, as well as its potential neuropharmacological effects.

Cardiovascular Effects

Research indicates that diisopropylamine can lower arterial blood pressure and reduce cardiac output. In studies involving exposure to varying concentrations of diisopropylamine, significant respiratory rate reductions were observed in animal models. The RD50 (the concentration causing a 50% decrease in respiratory rate) was found to be around 678 mg/m³ (161 ppm) in one study .

Table 1: Respiratory Effects of Diisopropylamine

Study ReferenceRD50 (mg/m³)Observed Effects
Gag89678Decreased respiratory rate
Zis95733Respiratory irritation in mice
Hey87429Lower respiratory tract irritation

Toxicological Profile

Diisopropylamine has been studied for its potential toxic effects through inhalation and dermal exposure. In a dermal toxicity study, doses of up to 150 mg/kg body weight did not show systemic effects after repeated exposure over one month . However, higher doses led to moderate to severe dermal irritation.

Table 2: Dermal Toxicity Findings

Dose (mg/kg)Observed Effects
0No effectsControl
50Slight irritationMinimal impact
150No systemic effectsSafe for short-term exposure
450Moderate irritationCaution advised
2000Severe irritation; all sacrificedHighly toxic

Mutagenicity and Genotoxicity

Studies on the mutagenic potential of diisopropylamine have yielded mixed results. It was found to be negative in several tests using S. typhimurium strains, indicating no significant mutagenic activity under specific conditions . However, conflicting results were noted in other assays involving different strains.

Pharmacokinetics in Animals

A study assessing the pharmacokinetics of diisopropylamine dichloroacetate (DADA), which includes diisopropylamine as a component, demonstrated its metabolic pathways and excretion profiles in horses. Urine samples collected post-administration showed detectable levels of DIPA up to four hours after dosing at a low dose of 0.08 mg/kg . This suggests that diisopropylamine can remain active within biological systems for a significant duration.

Influenza A Infection Studies

In another study focusing on severe influenza infections, diisopropylamine dichloroacetate was shown to modulate energy metabolism by inhibiting pyruvate dehydrogenase kinase (PDK4). This inhibition was associated with improved energy homeostasis during viral infections, highlighting the compound's potential therapeutic applications .

Properties

CAS No.

22675-80-5

Molecular Formula

C6H16ClN

Molecular Weight

137.65 g/mol

IUPAC Name

N-ethyl-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C6H15N.ClH/c1-5-7-6(2,3)4;/h7H,5H2,1-4H3;1H

InChI Key

BMVGRQFYWXVLDD-UHFFFAOYSA-N

SMILES

CC(C)[NH2+]C(C)C.[Cl-]

Canonical SMILES

CCNC(C)(C)C.Cl

Related CAS

108-18-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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